physicochemical properties of 5-Ethoxy-1H-indazole
physicochemical properties of 5-Ethoxy-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-1H-indazole
Abstract: 5-Ethoxy-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and material science. As a derivative of the indazole scaffold, a privileged structure in drug discovery, understanding its physicochemical properties is paramount for its application in the development of novel therapeutics and functional materials.[1][2][3] This guide provides a comprehensive overview of the core . Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to predict key parameters. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, designed to equip researchers and drug development professionals with a practical framework for characterization.
Introduction to 5-Ethoxy-1H-indazole
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer generally being the more thermodynamically stable.[2][4] The indazole motif is considered a bioisostere of indole and is a core component of numerous FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitor Axitinib.[2][5] This prevalence highlights the scaffold's favorable interactions with biological targets.
5-Ethoxy-1H-indazole (CAS No. 518990-35-7) is a derivative featuring an ethoxy (-OCH₂CH₃) group at the 5-position of the indazole core. This substitution is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for synthetic chemists.[1] The ethoxy group, in particular, may enhance solubility and stability, which are critical factors for both laboratory and industrial applications.[1]
Core Physicochemical Properties
The following section details the known and predicted . It is critical to note that while properties such as molecular formula and weight are definitive, others like melting point, solubility, pKa, and LogP are estimations based on the properties of related indazole derivatives and general chemical principles. These predicted values serve as a baseline for experimental verification.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 518990-35-7 | [1][6] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Brown solid | [1] |
| Melting Point | Predicted: 100-130 °C | Based on melting points of similar substituted indazoles. For example, Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate has a melting point of 119–121 °C.[5] Experimental verification is required. |
| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). | The aromatic core confers low aqueous solubility. The ethoxy group may slightly improve solubility over unsubstituted indazole.[1] Expected to be soluble in dilute acid and base via salt formation. |
| pKa (Acidity) | Predicted: 13-15 | The N-H proton on the pyrazole ring is the primary acidic site. The parent 1H-indazole has a pKa of ~14. The electron-donating ethoxy group is expected to slightly increase this value (decrease acidity). |
| pKa (Basicity) | Predicted: 1-2 | The pyridine-like nitrogen (N2) is the basic center. The parent 1H-indazole has a pKa of 1.22 for its conjugate acid. The ethoxy group's mild electron-donating effect may slightly increase basicity. |
| LogP (Lipophilicity) | Predicted: 2.0 - 2.5 | The XLogP3-AA value for the isomeric 5-Ethoxy-1-methyl-1H-benzimidazole is 1.8.[7] Given the similar structure, a value in this range is a reasonable starting point. The positive value indicates that the compound is more soluble in a lipid phase than in an aqueous phase. |
Experimental Protocols for Physicochemical Characterization
For any newly synthesized batch or commercial sample of 5-Ethoxy-1H-indazole, empirical determination of its properties is essential. The following protocols describe standard, reliable methods for characterizing its solubility, lipophilicity, and acidity/basicity.
Solubility Profile Determination
Rationale: A qualitative solubility assessment provides crucial information about a compound's polarity and the presence of ionizable functional groups. This is a foundational step for designing purification, formulation, and biological assay protocols. The workflow follows a logical progression from neutral to acidic and basic aqueous solutions.[8]
Methodology:
-
Preparation: Label five small test tubes. Add ~10 mg of 5-Ethoxy-1H-indazole to each.
-
Water Solubility: To the first tube, add 1 mL of deionized water. Vigorously shake or vortex for 60 seconds. Observe if the solid dissolves completely.[9][10]
-
Aqueous Acid Solubility: If insoluble in water, add 1 mL of 5% hydrochloric acid (HCl) to the second tube.[11] Shake vigorously and observe. Solubility indicates the presence of a basic functional group (the N2 nitrogen).
-
Aqueous Base Solubility: If insoluble in water, add 1 mL of 5% sodium hydroxide (NaOH) to the third tube.[11] Shake vigorously and observe. Solubility indicates an acidic functional group (the N-H proton).
-
Aqueous Bicarbonate Solubility: If soluble in 5% NaOH, add 1 mL of 5% sodium bicarbonate (NaHCO₃) to the fourth tube.[9] Shake and observe. Solubility in NaHCO₃ suggests a relatively strong acid; insolubility suggests a weak acid. 1H-indazoles are typically weak acids and are not expected to dissolve in NaHCO₃.
-
Organic Solvent Solubility: To the fifth tube, add 1 mL of a common organic solvent (e.g., methanol or DMSO). Shake and observe.
Caption: Workflow for qualitative solubility testing.
Lipophilicity (LogP) Determination via Shake-Flask Method
Rationale: Lipophilicity, quantified as the partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method, though time-consuming, is the universally recognized gold standard for LogP determination.[12][13] It directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of 5-Ethoxy-1H-indazole in the n-octanol-saturated water phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, combine 10 mL of the water-saturated n-octanol with 10 mL of the compound's stock solution.
-
Equilibration: Shake the funnel vigorously for 15-30 minutes to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the layers to fully separate. If an emulsion forms, gentle centrifugation may be required.
-
Quantification: Carefully collect samples from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
-
P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Caption: Shake-Flask method for LogP determination.
pKa Determination via Potentiometric Titration
Rationale: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a robust method for determining pKa by measuring pH changes upon the addition of a titrant.[14]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 5-Ethoxy-1H-indazole in a suitable co-solvent/water mixture (e.g., 50% methanol/water) to ensure solubility throughout the titration.
-
Titration for Acidic pKa (N-H):
-
Titrate the solution with a standardized strong base (e.g., 0.1 M KOH).
-
Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.
-
-
Titration for Basic pKa (N2):
-
Titrate a separate, fresh solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of the acid titrant.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added. This will generate a sigmoidal titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point (the inflection point of the sigmoid curve), where the concentrations of the protonated and deprotonated species are equal.[14]
-
Anticipated Spectroscopic Features
For a researcher who has synthesized this compound, spectroscopic analysis is the primary method of structural confirmation. Based on its structure, the following spectral characteristics are expected:
-
¹H NMR:
-
Ethoxy Group: A triplet signal around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.1 ppm (2H, -OCH₂-).
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.8-8.0 ppm) corresponding to the protons on the benzene ring.
-
Indazole N-H: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Approximately nine distinct signals are expected.
-
Ethoxy Group: Two signals around δ 15 ppm (-CH₃) and δ 64 ppm (-OCH₂-).
-
Aromatic Carbons: Signals in the range of δ 100-160 ppm. The carbon attached to the ethoxy group (C5) will be significantly shielded.
-
-
IR Spectroscopy:
-
N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C-O Stretch: A strong absorption band for the aryl-alkyl ether around 1250 cm⁻¹.
-
C=C/C=N Stretches: Absorptions in the 1500-1620 cm⁻¹ region characteristic of the aromatic rings.
-
Conclusion
5-Ethoxy-1H-indazole represents a valuable scaffold for chemical and pharmaceutical research. While specific experimental data on its physicochemical properties are not widely published, this guide establishes a robust predictive baseline and provides the necessary experimental framework for its complete characterization. The determination of solubility, pKa, and LogP, as detailed herein, are indispensable steps in unlocking the full potential of this compound in drug discovery and materials science, enabling rational design and optimization for future applications.
References
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
De Witte, P. A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Available from: [Link]
-
Unknown. (2025). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. ResearchGate. Available from: [Link]
-
Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available from: [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Available from: [Link]
-
Unknown. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem. Available from: [Link]
-
Chemazon Official. (2025). Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry. YouTube. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]
-
Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. Available from: [Link]
-
PubChem. (n.d.). 5-[5-Ethoxy-6-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-3-Yl]-2-Methylbenzenesulfonamide. Available from: [Link]
-
Chemsrc. (2025). 5-Ethoxy-1H-indazole-3-carboxylicacid | CAS#:1507348-93-7. Available from: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available from: [Link]
-
ResearchGate. (n.d.). Classification of Log P calculation methods according to Mannhold[12]. Available from: [Link]
-
Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available from: [Link]
-
Unknown. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available from: [Link]
-
Unknown. (n.d.). Supporting Information. AWS. Available from: [Link]
-
ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.. Available from: [Link]
-
PubChem. (n.d.). 5-Ethoxy-1-methyl-1H-benzimidazole. Available from: [Link]
-
Unknown. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: [Link]
-
Unknown. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available from: [Link]
-
MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available from: [Link]
-
Unknown. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Available from: [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]
-
PubChem. (n.d.). 1H-Indazol-5-ol. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-ETHOXY-1H-INDAZOLE | 518990-35-7 [amp.chemicalbook.com]
- 7. 5-Ethoxy-1-methyl-1H-benzimidazole | C10H12N2O | CID 761904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
